molecular formula C9H13ClN2O2 B8136717 Methyl 4-(hydrazinylmethyl)benzoate hydrochloride

Methyl 4-(hydrazinylmethyl)benzoate hydrochloride

Cat. No.: B8136717
M. Wt: 216.66 g/mol
InChI Key: BGGKIOFDMBHUSK-UHFFFAOYSA-N
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Description

Methyl 4-(hydrazinylmethyl)benzoate hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is a derivative of benzoic acid and contains a hydrazinomethyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hydrazinylmethyl)benzoate hydrochloride typically involves the reaction of Methyl 4-formylbenzoate with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydrazinylmethyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazinomethyl group can be oxidized to form corresponding azomethine derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Azomethine derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Methyl 4-(hydrazinylmethyl)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(hydrazinylmethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The hydrazinomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride
  • Methyl benzoate
  • Ethyl benzoate
  • Propyl benzoate

Uniqueness

Methyl 4-(hydrazinylmethyl)benzoate hydrochloride is unique due to the presence of the hydrazinomethyl group, which imparts distinct chemical reactivity and biological activity compared to other benzoate derivatives. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-(hydrazinylmethyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8-4-2-7(3-5-8)6-11-10;/h2-5,11H,6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGKIOFDMBHUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of methyl 4-[[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]methyl]benzoate (Intermediate#54) (3.3 g, 8.67 mmol) in 4M HCl in Dioxane (100 mL) was stirred overnight at ambient temperature. The solvent was removed under reduced pressure and the resulting solid was dissolved in hot MeOH. The hot suspension was filtered then evaporated in vacuo to give a solid. This solid was triturated with ether, filtered then dried under high vac to yield the title compound as a yellow solid (1.5 g, 80%).
Name
methyl 4-[[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]methyl]benzoate
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

A solution of methyl 4-[[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]methyl]benzoate (Intermediate #54) (3.3 g, 8.67 mmol) in 4M to HCl in Dioxane (100 mL) was stirred overnight at ambient temperature. The solvent was removed under reduced pressure and the resulting solid was dissolved in hot MeOH. The hot suspension was filtered then evaporated in vacuo to give a solid. This solid was triturated with ether, filtered then dried under high vac to yield the title compound as a yellow solid (1.5 g, 80%).
Name
methyl 4-[[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]methyl]benzoate
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Intermediate #54
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods III

Procedure details

To the intermediate from step C (1.89 g, 6.75 mmol) was added HCl (4.0 M in dioxane, 100 mL). After stirring the reaction for 16 hours it was concentrated in vacuo to give a white powder. 1H NMR (CD3OD, 500 MHz): 8.09 (d, J=8.0 Hz, 2H), 7.57 (d, J=8.0 Hz, 2H), 4.21 (s, 2H), 3.93 (s, 3H). LC-MS=0.77; (M+H)=181.
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

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